3-NITRO-4-ACETAMIDOPHENOL
Overview
Description
N-(4-hydroxy-2-nitrophenyl)acetamide is an organic compound with the molecular formula C8H8N2O4. It is known for its unique structural properties, including the presence of both hydroxyl and nitro functional groups on the phenyl ring.
Mechanism of Action
Target of Action
“N-(4-hydroxy-2-nitrophenyl)acetamide” is a compound that has been studied for its potential role in the biotransformation of xenobiotics .
Mode of Action
The compound forms an intramolecular hydrogen bond to a nitro oxygen atom, and its OH group forms an intermolecular hydrogen bond to an amide oxygen atom . This interaction with its targets leads to changes in the molecular structure, affecting its degree of planarity .
Biochemical Pathways
The compound is involved in the non-CYP450-mediated oxidative biotransformation of N-(4-hydroxyphenyl)acetamide (4-HPA; acetaminophen or paracetamol) and other xenobiotics . In reactions of 4-HPA with peroxynitrite and CO2, “N-(4-hydroxy-2-nitrophenyl)acetamide” is one of the major products formed . This suggests that the compound may play a role in the pharmacology and toxicology of 4-HPA .
Pharmacokinetics
It’s known that the compound is formed in reactions with cellular oxidants under physiologically relevant conditions , which suggests that it may have good bioavailability.
Result of Action
It’s known that the compound is one of the major products formed in reactions of 4-hpa with peroxynitrite and co2 . This suggests that the compound may have significant effects on cellular processes.
Action Environment
The action of “N-(4-hydroxy-2-nitrophenyl)acetamide” is influenced by environmental factors such as the presence of cellular oxidants . These oxidants can affect the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
N-(4-hydroxy-2-nitrophenyl)acetamide is thought to constitute an important source of non-CYP450-mediated oxidative biotransformation of N-(4-hydroxyphenyl)acetamide (4-HPA; acetaminophen or paracetamol) and other xenobiotics . The compound’s NH group forms an intramolecular hydrogen bond to a nitro oxygen atom, and its OH group forms an intermolecular hydrogen bond to an amide oxygen atom, generating [101] chains in the crystal .
Cellular Effects
It is known that the compound plays a role in the pharmacology and toxicology of 4-HPA .
Molecular Mechanism
It is known that the compound can react with electrophiles such as the nitrite ion and form yet another nitro product .
Temporal Effects in Laboratory Settings
It is known that the compound may play a role in the pharmacology and toxicology of 4-HPA .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-hydroxy-2-nitrophenyl)acetamide can be synthesized through the nitration of N-(4-hydroxyphenyl)acetamide. The nitration process typically involves the reaction of N-(4-hydroxyphenyl)acetamide with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .
Industrial Production Methods
While specific industrial production methods for N-(4-hydroxy-2-nitrophenyl)acetamide are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like alkoxides or amines can react with the hydroxyl group under basic conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of N-(4-amino-2-nitrophenyl)acetamide.
Substitution: Formation of various substituted phenylacetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxy-3-nitrophenyl)acetamide: Similar structure but with the nitro group at the 3-position.
N-(4-methoxy-2-nitrophenyl)acetamide: Similar structure with a methoxy group instead of a hydroxyl group
Uniqueness
N-(4-hydroxy-2-nitrophenyl)acetamide is unique due to the specific positioning of the hydroxyl and nitro groups, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(4-hydroxy-2-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5(11)9-7-3-2-6(12)4-8(7)10(13)14/h2-4,12H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZKMZSOGAOIFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398613 | |
Record name | N-(4-hydroxy-2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7403-75-0 | |
Record name | MLS000757165 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400387 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-hydroxy-2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of N-(4-Hydroxy-2-nitrophenyl)acetamide differ from its isomer, N-(3-hydroxy-2-nitrophenyl)acetamide, and what is the significance of this difference?
A: The research paper states that N-(4-Hydroxy-2-nitrophenyl)acetamide exhibits a more planar structure in its solid state compared to its isomer, N-(3-hydroxy-2-nitrophenyl)acetamide []. This difference in planarity suggests that the position of the hydroxyl group on the phenyl ring influences the overall conformation of the molecule. The study also highlights variations in hydrogen-bonding patterns between the two isomers []. This difference in hydrogen bonding could impact how each molecule interacts with other molecules, including potential biological targets.
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